![molecular formula C32H32N6O10 B2796627 Homo-PROTAC cereblon degrader 1 CAS No. 2244520-98-5](/img/structure/B2796627.png)
Homo-PROTAC cereblon degrader 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Homo-PROTAC cereblon degrader 1, also known as OUN20985, is a highly potent and efficient cereblon (CRBN) degrader . It has minimal effects on IKZF1 and IKZF3 .
Molecular Structure Analysis
The molecular formula of Homo-PROTAC cereblon degrader 1 is C32H32N6O10 . The CAS Registry Number is 2244520-98-5 . The molecular weight is 660.63 .Applications De Recherche Scientifique
Cereblon (CRBN) Degradation
Homo-PROTAC Cereblon Degrader 1 is a highly potent and efficient Cereblon (CRBN) degrader . It has minimal effects on IKZF1 and IKZF3 , which are proteins involved in the regulation of immune response.
Protein Degradation Research
This compound is used in the development of degradation-inducing chemical probes for studying cereblon (CRBN) biology . It’s part of a rapidly growing area in drug discovery and development .
Selective Protein Knockdown
Small molecules that induce the targeted degradation of a given protein represent an important addition to the chemical probes toolbox . These compounds can achieve selective protein knockdown, providing an approach that is orthogonal to genetic knockdowns .
Antiproliferative Activity
It has superior antiproliferative activity in multiple metastatic cancer cell lines . This makes it a potential candidate for cancer treatment research.
Pomalidomide Resistance Study
Homo-PROTAC cereblon degrader 1 has no effects on the proliferation of different cell lines, prevents pomalidomide-induced degradation of IKZF1 and IKZF3, and antagonizes the effects of pomalidomide on multiple myeloma cells . This makes it useful in studying pomalidomide resistance in different multiple myeloma cells .
Efficacy in VHL-defective Cancer Cells
This compound can be efficacious in VHL-defective cancer cells . This opens up new avenues for research in treating cancers with VHL mutations.
Mécanisme D'action
Target of Action
The primary target of Homo-PROTAC Cereblon Degrader 1 is Cereblon (CRBN) . CRBN is a substrate receptor of the E3 ubiquitin ligase complex . It plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within the cell . The compound has minimal effects on IKZF1 and IKZF3 .
Mode of Action
Homo-PROTAC Cereblon Degrader 1 is a proteolysis-targeting chimera (PROTAC) . PROTACs are heterobifunctional molecules that consist of two ligands joined by a linker . One ligand recruits and binds a protein of interest (POI), in this case, CRBN, while the other recruits and binds an E3 ubiquitin ligase . Simultaneous binding of the POI and ligase by the PROTAC induces ubiquitylation of the POI and its subsequent degradation by the ubiquitin–proteasome system (UPS) . This catalytic-type mechanism of action distinguishes PROTACs from classical inhibitors .
Biochemical Pathways
The action of Homo-PROTAC Cereblon Degrader 1 affects the ubiquitin-proteasome system (UPS) . The UPS is a major pathway for protein degradation in cells . By inducing the degradation of CRBN, the compound can modulate the levels of proteins that are regulated by CRBN, thus affecting the associated biochemical pathways .
Pharmacokinetics
As a protac, it is expected to have unique pharmacokinetic properties compared to traditional small molecule inhibitors . Therefore, they can have a prolonged effect even at low concentrations .
Result of Action
Homo-PROTAC Cereblon Degrader 1 leads to the degradation of CRBN . This can have various molecular and cellular effects depending on the role of CRBN in a particular cell type . For example, it has been shown to prevent pomalidomide-induced degradation of IKZF1 and IKZF3, and antagonize the effects of pomalidomide on multiple myeloma cells .
Safety and Hazards
Propriétés
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N6O10/c39-23-9-7-21(27(41)35-23)37-29(43)17-3-1-5-19(25(17)31(37)45)33-11-13-47-15-16-48-14-12-34-20-6-2-4-18-26(20)32(46)38(30(18)44)22-8-10-24(40)36-28(22)42/h1-6,21-22,33-34H,7-16H2,(H,35,39,41)(H,36,40,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIPFLHBDVDLDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N6O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Homo-PROTAC cereblon degrader 1 |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.